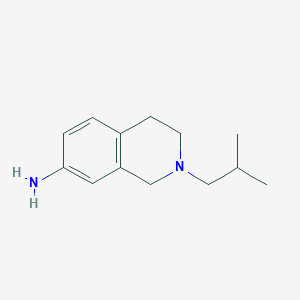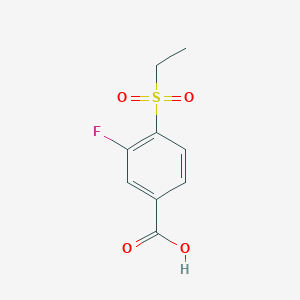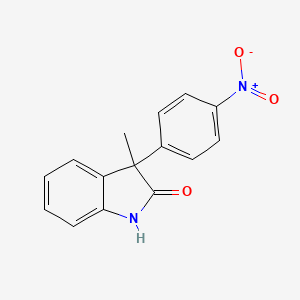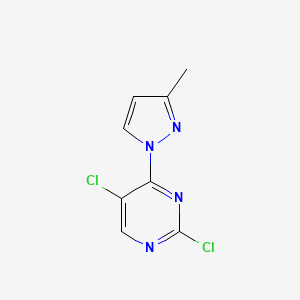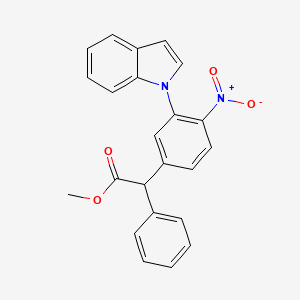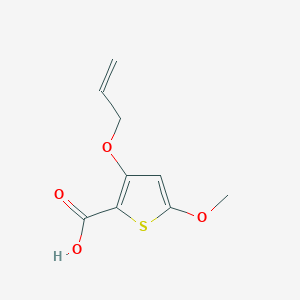
3-(Allyloxy)-5-methoxythiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Allyloxy)-5-methoxythiophene-2-carboxylic acid is an organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an allyloxy group at the 3-position, a methoxy group at the 5-position, and a carboxylic acid group at the 2-position of the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allyloxy)-5-methoxythiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the allylation of 5-methoxythiophene-2-carboxylic acid using an allyl halide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the allyloxy group.
Another approach involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of 5-methoxythiophene-2-carboxylic acid is coupled with an allyl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Allyloxy)-5-methoxythiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated thiophenes.
Applications De Recherche Scientifique
3-(Allyloxy)-5-methoxythiophene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of organic electronic materials and conductive polymers.
Mécanisme D'action
The mechanism of action of 3-(Allyloxy)-5-methoxythiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the allyloxy and methoxy groups can influence its binding affinity and specificity. The carboxylic acid group may also play a role in its interaction with biological molecules through hydrogen bonding and electrostatic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Allyloxy)-4-methoxythiophene-2-carboxylic acid
- 3-(Allyloxy)-5-ethoxythiophene-2-carboxylic acid
- 3-(Allyloxy)-5-methoxythiophene-2-sulfonic acid
Uniqueness
3-(Allyloxy)-5-methoxythiophene-2-carboxylic acid is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The combination of the allyloxy, methoxy, and carboxylic acid groups provides a distinct set of properties that can be leveraged in various applications .
Propriétés
Formule moléculaire |
C9H10O4S |
|---|---|
Poids moléculaire |
214.24 g/mol |
Nom IUPAC |
5-methoxy-3-prop-2-enoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H10O4S/c1-3-4-13-6-5-7(12-2)14-8(6)9(10)11/h3,5H,1,4H2,2H3,(H,10,11) |
Clé InChI |
CPAULLMSNKLGLG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(S1)C(=O)O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




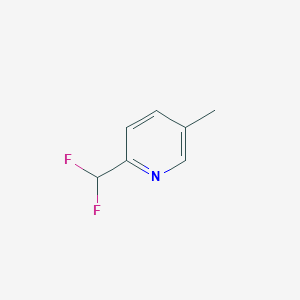

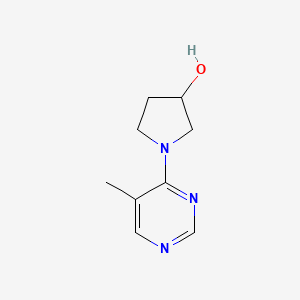

![N-[1-(3-nitrophenyl)ethyl]cyclopropanamine](/img/structure/B12065825.png)
